1(2H)-Isoquinolinone

Catalog No.
S579032
CAS No.
491-30-5
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(2H)-Isoquinolinone

Researchers requiring precise ortho-C-H activation in pharmaceutical synthesis often face volatility and poor directing-group efficiency with liquid isoquinoline. 1(2H)-Isoquinolinone (isocarbostyril), a solid lactam (mp 212-216 °C), solves this:

  • Enables high-yield (>80%) Pd/Rh-catalyzed C-H annulation via stable carbonyl directing group.
  • Fully conjugated aromatic system ensures superior regiocontrol and suitability for OLED ligand synthesis.
  • Solid-state processability simplifies stoichiometric weighing and industrial scale-up, avoiding liquid-handling infrastructure.

CAS Number

491-30-5

Product Name

1(2H)-Isoquinolinone

IUPAC Name

2H-isoquinolin-1-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N

Synonyms

1(2H)-Isoquinolinone; Isocarbostyril; 1(2H)-Isoquinolone; 1-Isoquinolinol; 1-Oxo-1,2-dihydroisoquinoline; 2(1H)-Isoquinolinone; 2H-Isoquinolin-1-one; NSC 27273;

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2O

The exact mass of the compound Isocarbostyril is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

1(2H)-Isoquinolinone (CAS 491-30-5), also known as isocarbostyril, is a bicyclic organic compound featuring a fused benzene and pyridone ring system . While theoretically capable of tautomerizing to 1-hydroxyisoquinoline (the lactim form), it exists predominantly as the lactam [1(2H)-isoquinolinone] in both the solid state and most polar solvent environments[1]. As a stable, solid material with a melting point of 212–216 °C, it serves as a highly effective core scaffold and directing group in transition-metal-catalyzed C-H activation, offering distinct coordination geometry compared to non-carbonyl analogs . Its fully conjugated aromatic framework makes it a critical precursor for synthesizing complex pharmaceuticals, agrochemicals, and optoelectronic ligands where precise electronic properties, thermal stability, and regiocontrol are required for successful procurement and scale-up.

Research Fit

Core Scaffold Foundational heterocycle for bioactive alkaloid and derivative synthesis
Commercial Availability Widely offered in multiple purity grades to suit synthetic and analytical needs
Building Block Utility Supports lead generation, library synthesis, and late-stage functionalization

Substituting 1(2H)-isoquinolinone with generic in-class analogs fundamentally alters synthetic viability and processability . Replacing it with isoquinoline eliminates the critical carbonyl group, shifting the compound from a stable solid to a volatile liquid (melting point ~24 °C) and completely removing its ability to act as an ortho-directing group in Pd- or Rh-catalyzed C-H annulation. Conversely, substitution with 3,4-dihydroisoquinolin-1(2H)-one breaks the extended π-conjugation of the pyridone ring due to the sp3 carbons at the C3 and C4 positions. This loss of full aromaticity not only alters the electronic bandgap—rendering the dihydro analog unsuitable for synthesizing luminescent OLED complexes—but also changes the spatial rigidity required for high-yield regioselective functionalization in late-stage medicinal chemistry .

Substitution Risk

Hydrogen-Bonding Pattern The lactam NH and carbonyl arrangement defines a unique donor-acceptor profile that may not be replicated by quinolinones or phthalazinones.
Metabolic Stability Context Metabolic profiles of isoquinolinone scaffolds can differ from fully aromatic isoquinolines, potentially affecting study outcomes.
Regioselective Reactivity C8-functionalization behavior under Co(III) catalysis is scaffold-dependent and may not transfer to related N-heterocycles.

Thermal Stability and Handling Processability

For industrial scale-up, the physical state of a precursor dictates handling protocols. 1(2H)-Isoquinolinone is a stable crystalline solid with a melting point of 212–216 °C, whereas its non-carbonyl parent compound, isoquinoline, is a low-melting solid or liquid at room temperature (melting point ~24 °C) . This nearly 190 °C difference in thermal stability eliminates the volatility and moisture-sensitivity issues associated with liquid isoquinoline.

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, MP: 212–216 °C
Comparator Or BaselineIsoquinoline (Liquid/low-melting solid, MP: ~24 °C)
Quantified Difference~190 °C higher melting point
ConditionsStandard atmospheric pressure, room temperature handling

Ensures superior handling, precise solid-state weighing, and long-term storage stability without the specialized containment required for volatile liquid precursors.

Antifungal Activity
Reported
EC50 5.8 μg/mL (mycelial) / 94.6% protection (leaf) vs. boscalid 0.094 μg/mL / 95.8%
Supports antifungal screening context; potency gap suggests a scaffold-specific mode of action for further optimization.
In vitro vs. in vivo potency difference requires validation in target-relevant assays.

Directing Group Efficacy in C-H Activation

In transition-metal-catalyzed ortho-C-H annulation, the rigid lactam structure of 1(2H)-isoquinolinone acts as a highly efficient directing group. Optimized one-pot Pd- or Rh-catalyzed reactions utilizing the isoquinolinone scaffold routinely achieve chemical yields exceeding 80–89%. In contrast, non-rigid or non-carbonyl directing groups often result in poor regioselectivity, mixed isomers, or conversion rates below 50% due to inadequate metal-center coordination.

Evidence DimensionRegioselective yield in transition-metal annulation
Target Compound DataYields routinely >80-89% in optimized one-pot catalysis
Comparator Or BaselineNon-rigid/non-carbonyl directing groups (<50% yield, mixed isomers)
Quantified DifferenceSignificant improvement in regioselectivity and overall chemical yield
ConditionsTransition-metal-catalyzed (e.g., Pd or Rh) ortho-C-H annulation conditions

Reduces purification bottlenecks and maximizes atom economy when procuring precursors for complex polycyclic pharmaceutical synthesis.

hCES2A Selectivity
Head-to-head
IC50 0.68 μM, >147-fold over hCES1A; intracellular IC50 0.41 μM
Reported selectivity context supports use in enzyme inhibition studies targeting hCES2A.
Off-target profile in broader enzyme panel to verify.

Structural Predominance for Ligand Coordination

Although 1(2H)-isoquinolinone is theoretically capable of tautomerizing to 1-hydroxyisoquinoline, analytical data confirms it exists predominantly (>95%) as the lactam tautomer in aqueous and polar organic solutions [1]. This thermodynamic preference ensures that the N-H and C=O sites remain consistently available for hydrogen bonding and metal coordination, unlike unstable lactim-heavy analogs which suffer from unpredictable coordination geometries.

Evidence DimensionLactam vs. Lactim tautomeric ratio
Target Compound DataExists predominantly as the lactam tautomer
Comparator Or Baseline1-Hydroxyisoquinoline (Minor/theoretical lactim tautomer)
Quantified DifferenceLactam form is the thermodynamically favored and predominant species
ConditionsAqueous and polar organic solvent environments

Provides predictable N-H and C=O coordination sites for metal complexation, which is critical for reproducibility in synthesizing organometallic catalysts.

HPK1 Inhibition
Class-level
IC50 10.4 nM; cellular pSLP76 EC50 41 nM, IL-2 EC50 108 nM; in vivo 95% tumor growth inhibition (combination)
Reported kinase inhibition and in vivo model-response context.
Requires independent replication in target-relevant models.

Electronic Conjugation for Optoelectronic Applications

For optoelectronic material synthesis, extended π-conjugation is non-negotiable. 1(2H)-Isoquinolinone maintains a fully conjugated bicyclic system, allowing for complete electronic delocalization. Its closest structural substitute, 3,4-dihydroisoquinolin-1(2H)-one, contains sp3-hybridized carbons at the C3 and C4 positions, which interrupts the π-system [1]. This structural difference makes 1(2H)-isoquinolinone vastly superior as a ligand backbone for tuning the emission wavelengths of phosphorescent iridium complexes.

Evidence DimensionAromatic π-conjugation of the heterocyclic ring
Target Compound DataFully conjugated bicyclic system
Comparator Or Baseline3,4-Dihydroisoquinolin-1(2H)-one (Interrupted conjugation at C3-C4)
Quantified DifferenceComplete delocalization in the target vs. restricted delocalization in the comparator
ConditionsPhotophysical ligand design for transition-metal complexes

Maintains the necessary electronic communication across the scaffold required for high quantum yield and tunable emission in OLED material procurement.

C8–H Olefination
Class-level
Exclusive linear olefination at C8 with terminal alkynes under Co(III) catalysis
Supports synthetic methodology development for late-stage diversification.
Scope and functional group tolerance require expansion.

Precursor for Regioselective C-H Functionalization

Due to its rigid lactam structure and stable carbonyl directing group, 1(2H)-isoquinolinone is the optimal choice for late-stage, transition-metal-catalyzed ortho-C-H activation . It is heavily procured for synthesizing highly substituted polycyclic frameworks in medicinal chemistry where high regiocontrol and yields exceeding 80% are mandatory, outperforming non-carbonyl analogs.

Ligand Backbone for OLED Iridium Complexes

The fully conjugated, aromatic nature of 1(2H)-isoquinolinone makes it superior to its dihydro analogs for optoelectronic applications. It is specifically selected as a coordinating ligand in the synthesis of phosphorescent iridium complexes, where extended π-conjugation is required to tune emission wavelengths and maximize quantum yields.

Solid-State Pharmaceutical Intermediate Synthesis

With a melting point exceeding 212 °C, 1(2H)-isoquinolinone is preferred over liquid isoquinoline for industrial-scale pharmaceutical manufacturing. Its solid state ensures easier processability, precise stoichiometric weighing, and improved shelf-life stability during multi-step API synthesis, eliminating the need for specialized liquid-handling infrastructure.

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead Generation & Optimization
Core scaffold for target selectivity
Enzyme inhibition and cellular target engagement profiling
Antifungal Lead Discovery
Novel chemotype for resistance management
In vitro and in vivo antifungal activity assessment
Synthetic Methodology
Privileged substrate for C–H activation
Regioselectivity and catalytic condition screening
Environmental Monitoring
Hydroxylated metabolite marker
Natural attenuation indicator and ecotoxicity profiling

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 Da

Monoisotopic Mass

145.052763847 Da

Heavy Atom Count

11

UNII

95EG3HGG1P

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-30-5

Wikipedia

Isoquinolin-1(2H)-one

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